molecular formula C20H19NO4 B2864376 (E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid CAS No. 2164014-04-2

(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid

Cat. No.: B2864376
CAS No.: 2164014-04-2
M. Wt: 337.375
InChI Key: UGOBZCCKLVQFSV-JLHYYAGUSA-N
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Description

(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid: is a complex organic compound characterized by its unique structure, which includes a fluorene ring system and a methoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Arndt-Eistert homologation reaction, which involves the conversion of an amino acid to its corresponding homolog by a series of reactions including diazotization, carboxylation, and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the fluorene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid .

  • Reduction: : Formation of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enol .

  • Substitution: : Formation of various substituted fluorene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorene ring system can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorene ring and the methoxycarbonylamino group. Similar compounds include:

  • 9H-Fluoren-9-ylmethanol: : A simpler fluorene derivative without the amino acid moiety.

  • N-Fmoc-protected amino acids: : Similar in having a fluorene-derived protecting group but differing in their amino acid structure.

These compounds share the fluorene core but differ in their functional groups and applications, highlighting the uniqueness of (E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid .

Properties

IUPAC Name

(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,21,24)(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOBZCCKLVQFSV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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